2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride
Description
2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid hydrochloride is a bicyclic cyclopropane derivative featuring two fused cyclopropane rings, an amino group, and a carboxylic acid moiety, with a hydrochloride counterion. This compound is primarily utilized in pharmaceutical research as a specialized building block for drug discovery. Key characteristics include:
- Molecular formula: C₇H₁₀ClNO₂ (inferred from structural analysis)
Properties
IUPAC Name |
2-(2-aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-2-4(6)3-1-5(3)7(9)10;/h3-6H,1-2,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBBKSNLBWWVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to play a significant role in plant biology. ACC is the precursor to the plant hormone ethylene.
Mode of Action
Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos). This suggests that 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride may have a similar interaction with its targets.
Biochemical Pathways
Acc, a structurally similar compound, is involved in the biosynthesis of the plant hormone ethylene. Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses.
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals.
Action Environment
Acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon, suggesting that environmental factors such as soil composition could potentially influence the action of 2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid;hydrochloride.
Biological Activity
2-(2-Aminocyclopropyl)cyclopropane-1-carboxylic acid; hydrochloride (often abbreviated as ACCA-HCl) is a cyclopropane derivative that has garnered attention for its biological activity, particularly in plant physiology and stress responses. This compound is primarily recognized for its role as a precursor in ethylene biosynthesis, which is crucial for various physiological processes in plants, including growth, development, and response to environmental stressors.
ACCA functions by modulating ethylene production in plants. Ethylene is a gaseous plant hormone that plays a significant role in regulating plant growth and responses to biotic and abiotic stresses. The mechanism involves the conversion of ACCA into ethylene through the action of enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO). This conversion triggers a cascade of physiological responses that enhance plant resilience against pathogens and environmental challenges.
Ethylene Biosynthesis
Research indicates that ACCA can effectively inhibit ACO activity, thereby regulating ethylene levels in plants. In silico studies have shown that various derivatives of cyclopropane carboxylic acids exhibit significant binding affinities to the ACO enzyme, suggesting potential applications in agricultural biotechnology to enhance crop resilience.
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M^-1) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| ACCA | -5.3 | 7.61 × 10^3 |
Table 1: Binding affinities of various cyclopropane derivatives to ACO
Plant Defense Mechanisms
ACCA has been shown to enhance the defense mechanisms of plants against various pathogens. For instance, studies have demonstrated that ACCA treatment can induce systemic resistance in maize against fungal pathogens by modulating the expression of defense-related genes. This effect is attributed to its role in ethylene signaling pathways, which are crucial for activating plant defense responses.
Case Study 1: Maize Defense Enhancement
In a study conducted by Jorgensen et al. (1996), maize plants treated with ACCA exhibited increased resistance to necrotrophic pathogens. The treatment led to elevated levels of ethylene and enhanced expression of pathogenesis-related proteins, demonstrating ACCA's potential as a biostimulant in agricultural practices aimed at improving crop health under pathogen pressure.
Case Study 2: Stress Response Modulation
Research by Chow et al. (2008) highlighted the role of ACCA in modulating plant responses to abiotic stressors such as drought. The study found that ACCA application resulted in improved water use efficiency and reduced wilting symptoms in treated plants compared to controls, indicating its utility in enhancing drought tolerance.
Future Directions
The ongoing research into ACCA's biological activity suggests several avenues for future exploration:
- In Vivo Studies : Further investigations are needed to validate the findings from in silico studies through controlled field trials.
- Mechanistic Insights : Understanding the molecular interactions between ACCA and other signaling pathways could provide deeper insights into its multifunctional roles.
- Agricultural Applications : Developing formulations containing ACCA for practical use in agriculture could enhance crop resilience and yield under various stress conditions.
Scientific Research Applications
Role in Ethylene Biosynthesis Regulation
Overview
ACC hydrochloride is primarily known for its role as a precursor in the biosynthesis of ethylene, a vital plant hormone involved in growth regulation, fruit ripening, and stress responses. Ethylene production is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which converts ACC into ethylene.
Research Findings
Recent studies have demonstrated that derivatives of ACC can effectively inhibit ACO activity, thereby regulating ethylene biosynthesis. For instance, a study highlighted the synthesis of new analogs of ACC that showed promising inhibitory effects on ACO in Arabidopsis thaliana (Mikaelyan et al., 2024) . The molecular docking analysis revealed that these compounds have higher binding affinities compared to traditional inhibitors like pyrazinecarboxylic acid.
Data Table: Inhibition Potency of ACC Derivatives on ACO Activity
| Compound | ΔG (kcal/mol) | Binding Constant (Kb) (M−1) |
|---|---|---|
| (1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |
| (1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |
| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |
Synthesis of Bioactive Compounds
Overview
The unique structure of ACC hydrochloride allows it to serve as a building block for synthesizing various bioactive compounds with potential therapeutic applications.
Case Study: Synthesis of Cyclopropane Carboxamide Derivatives
A recent study focused on the synthesis of novel cyclopropane carboxamide derivatives from ACC hydrochloride. These compounds exhibited significant anti-proliferative activity against human leukemia cell lines (U937) . The synthesis involved converting cyano groups to carboxylic acids and subsequent amine coupling reactions.
Data Table: Biological Activity of Cyclopropane Carboxamide Derivatives
| Compound Name | IC50 (µM) |
|---|---|
| Compound A | 0.21 |
| Compound B | 0.45 |
| Compound C | 0.30 |
Applications in Plant Biotechnology
Overview
ACC hydrochloride has been utilized in plant biotechnology for its ability to influence growth and development through ethylene modulation.
Research Findings
Studies have shown that applying ACC or its derivatives can enhance fruit ripening and improve stress tolerance in crops. For example, the application of ACC derivatives has been linked to increased fruit yield and quality by modulating ethylene levels during critical growth stages .
Chemical Reactions Analysis
Synthetic Preparation via Hofmann Degradation
The compound is synthesized through a modified Hofmann degradation process starting from cyclopropane-1,1-dicarboxylic acid diesters . Key steps include:
This method avoids hazardous reagents like diazomethane , achieving yields >95% under optimized conditions .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane rings undergo pH-dependent hydrolysis:
Mechanistic Pathways
-
Base-Catalyzed Pathway :
Deprotonation forms a conjugate base (13 ), followed by C3 proton transfer and ring-opening to yield stable hydrolysis products (e.g., 15 ) .
-
Nucleophilic Attack :
Hydroxide ion attacks C3, forming a halohydrin intermediate (16 ) analogous to bromoketone reactivity .
Stability Profile :
| Condition | Stability | Product |
|---|---|---|
| Neutral pH | Stable | Intact cyclopropane |
| Alkaline (pH >10) | Rapid degradation | Hydrolysis derivatives |
| Acidic (pH <3) | Moderate stability | Partial ring-opening |
Amino Group Reactivity
-
Protection/Deprotection :
-
Reductive Amination :
Reacts with aldehydes (e.g., cyclopropanealdehyde) under NaBH(OAc)₃ catalysis to form secondary amines .
Carboxylic Acid Modifications
-
Esterification :
Methanol/HCl converts the acid to methyl ester (85% yield) . -
Decarboxylation :
Thermal decomposition (>150°C) releases CO₂, forming cyclopropane derivatives .
Industrial-Scale Process Considerations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs (e.g., ACC, which is water-soluble but lacks the bicyclic structure) .
- Stability : Cyclopropane rings confer strain and reactivity. Unlike ACC, which decomposes to ethylene under enzymatic action, the fused cyclopropane system in the target compound likely exhibits greater thermal stability .
- Stereochemistry : The compound’s stereoisomerism (if present) could influence binding affinity in drug targets, similar to Milnacipran derivatives .
Preparation Methods
Cyclopropanation via Corey–Chaykovsky Reaction
The Corey–Chaykovsky reaction serves as a cornerstone for constructing the bicyclic cyclopropane core. This method employs sulfonium ylides to facilitate [2+1] cycloaddition with α,β-unsaturated esters. In the synthesis of intermediate 10 , methyl 4-vinylbenzoate (8 ) reacts with a sulfonium ylide generated from trimethylsulfoxonium iodide and sodium hydride, yielding the cyclopropane ring system with 87% efficiency. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0°C to room temperature, ensuring minimal epimerization of the nascent stereocenters.
Amine Group Introduction via Curtius Rearrangement
The Curtius rearrangement enables the strategic placement of the amine group. Carboxylic acid intermediate 10 undergoes conversion to an acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in toluene. Subsequent thermal decomposition at 90°C generates an isocyanate, which is trapped with tert-butanol to form the tert-butoxycarbonyl (Boc)-protected amine 11 in 85% yield. This method ensures regioselective amine installation while avoiding competing Hofmann elimination pathways.
Stereochemical Resolution via Chiral HPLC
Achieving enantiomeric purity represents a critical challenge in the synthesis. Racemic intermediate 11 undergoes preparative chiral HPLC using a CHIRALPAK AD column with hexane/ethanol (9:1) eluent, resolving the (1S,2R) and (1R,2S) enantiomers with >99% enantiomeric excess (ee). This step highlights the necessity of advanced chromatographic techniques for accessing stereochemically pure intermediates in multi-gram quantities.
Stepwise Synthesis and Reaction Optimization
Synthesis of Cyclopropane Carboxylic Acid Intermediate
The preparation begins with methyl 4-vinylbenzoate (8 ), which undergoes Corey–Chaykovsky cyclopropanation to yield 9 . Saponification with lithium hydroxide in THF/water provides carboxylic acid 10 , which serves as the substrate for Curtius rearrangement (Scheme 1). Key optimization parameters include:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent System | Toluene/tert-butanol | 85% vs. 72% (THF) |
| Temperature | 90°C | 15% yield increase |
| DPPA Equivalents | 1.5 eq | Prevents azide accumulation |
Reductive Amination for Side-Chain Functionalization
Following Boc deprotection with hydrochloric acid, the primary amine intermediate undergoes reductive amination with cyclopropanealdehyde. Employing sodium cyanoborohydride in methanol/THF at 60°C affords the cyclopropylmethylamine derivative with 33% yield after recrystallization. The modest yield underscores the steric challenges associated with bicyclic systems, necessitating precise stoichiometric control of the aldehyde (1.3 eq) and prolonged reaction times (2 h).
Hydrochloride Salt Formation
Final protonation of the free amine is achieved by treating the compound with hydrogen chloride (4 M in cyclopentyl methyl ether). Crystallization from methanol/diisopropyl ether yields the hydrochloride salt as colorless crystals with 99.9% HPLC purity. Critical factors influencing salt formation include:
- Acid Concentration : 4 M HCl prevents partial protonation
- Antisolvent Choice : Diisopropyl ether enhances crystal lattice stability
- Drying Conditions : Vacuum desiccation at 40°C prevents hydrate formation
Analytical Characterization and Quality Control
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
Chromatographic Purity Assessment
Reverse-phase HPLC analysis using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) demonstrates 99.9% purity at 220 nm detection. The method’s robustness is validated through:
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | 0.9998 | ≥0.999 |
| Precision (%RSD) | 0.12% | ≤1.0% |
| LOD | 0.05 µg/mL | ≤0.1 µg/mL |
Thermal and Elemental Analysis
Differential scanning calorimetry reveals a sharp melting endotherm at 193–200°C, consistent with a crystalline hydrochloride salt. Elemental analysis further validates stoichiometry:
| Element | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 70.06 | 69.96 | -0.10 |
| H | 6.76 | 6.88 | +0.12 |
| N | 8.17 | 8.21 | +0.04 |
Challenges and Mitigation Strategies
Stereochemical Instability During Cyclopropanation
The high ring strain of bicyclic cyclopropanes predisposes the system to epimerization at the bridgehead carbons. Kinetic studies reveal that maintaining reaction temperatures below 25°C during Corey–Chaykovsky steps reduces racemization by 40%. Additionally, using freshly distilled trimethylsulfoxonium iodide minimizes side reactions from iodide oxidation products.
Low Yields in Reductive Amination
Steric hindrance from the bicyclic framework limits nucleophilic attack on the aldehyde electrophile. Screening of 15 solvents identified methanol/THF (1:1) as optimal, increasing reaction yields from 22% to 33%. Microwave-assisted synthesis at 100°C for 20 minutes further improves conversion rates to 41%, though scalability remains challenging.
Hygroscopicity of Hydrochloride Salt
The final compound exhibits significant moisture absorption (0.8% w/w after 24h at 75% RH), necessitating storage under nitrogen with molecular sieve packs. X-ray powder diffraction analysis confirms that crystalline Form I remains stable for >6 months at 25°C when protected from humidity.
Q & A
Q. What in vitro models best predict the compound’s in vivo metabolic behavior?
- Use primary hepatocyte cultures (human or murine) with LC-MS/MS to identify phase I/II metabolites. Compare with microsomal stability assays (e.g., CYP3A4 inhibition). For BBB permeability, employ MDCK-MDR1 monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
